molecular formula C19H22FN3O4 B2409485 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol CAS No. 402947-40-4

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol

Cat. No. B2409485
M. Wt: 375.4
InChI Key: PUZFGFPBBZIKDZ-UHFFFAOYSA-N
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Description

“1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol” is a chemical compound with the molecular formula C19H22FN3O4 . It has a molecular weight of 375.39 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was prepared in several steps from (S)- (+)-atrolactic acid . Another synthesis involved the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not explicitly mentioned in the available literature .

Scientific Research Applications

Antimalarial Applications

A study investigated aryl piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum, indicating the importance of certain structural components for antiplasmodial activity. Compounds similar to 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol were found to be significantly more active against P. falciparum than on tumorogenic and non-tumorogenic cells, highlighting their potential as antimalarial agents (Mendoza et al., 2011).

Crystallographic and Molecular Structure Studies

Crystallographic studies of similar compounds have provided insights into their molecular structures, revealing how specific configurations and intermolecular interactions can stabilize the crystal lattice. Such studies are crucial for understanding the physicochemical properties and potentially guiding the design of new compounds with enhanced biological activity (Awasthi et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activity. In particular, given the reported activity of structurally similar compounds, it would be interesting to explore whether this compound also has activity against ENTs .

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c20-16-5-1-2-6-17(16)22-11-9-21(10-12-22)13-15(24)14-27-19-8-4-3-7-18(19)23(25)26/h1-8,15,24H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZFGFPBBZIKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2[N+](=O)[O-])O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol

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